molecular formula C12H10N2 B11908525 2-(7-Aminonaphthalen-2-yl)acetonitrile

2-(7-Aminonaphthalen-2-yl)acetonitrile

Cat. No.: B11908525
M. Wt: 182.22 g/mol
InChI Key: STQRXLHVCFAQAJ-UHFFFAOYSA-N
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Description

2-(7-Aminonaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the 7th position and an acetonitrile group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Aminonaphthalen-2-yl)acetonitrile typically involves the reaction of 7-amino-2-naphthaldehyde with a suitable nitrile source under controlled conditions. One common method is the condensation reaction between 7-amino-2-naphthaldehyde and acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Aminonaphthalen-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 2-(7-nitronaphthalen-2-yl)acetonitrile.

    Reduction: Formation of 2-(7-aminonaphthalen-2-yl)ethylamine.

    Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

2-(7-Aminonaphthalen-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(7-Aminonaphthalen-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, altering their function. The amino group can form hydrogen bonds with biological targets, while the naphthalene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Nitronaphthalen-2-yl)acetonitrile: Similar structure but with a nitro group instead of an amino group.

    2-(7-Aminonaphthalen-2-yl)ethylamine: Similar structure but with an ethylamine group instead of a nitrile group.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(7-aminonaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-6-5-9-1-2-10-3-4-12(14)8-11(10)7-9/h1-4,7-8H,5,14H2

InChI Key

STQRXLHVCFAQAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)N)CC#N

Origin of Product

United States

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